
Methyl6-(4-ethylpiperazin-1-yl)-5-methylnicotinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl6-(4-ethylpiperazin-1-yl)-5-methylnicotinate is a compound that belongs to the class of nicotinates, which are derivatives of nicotinic acid. This compound is characterized by the presence of a piperazine ring substituted with an ethyl group and a methyl group attached to the nicotinate structure. It is of interest in various fields due to its potential biological and pharmacological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl6-(4-ethylpiperazin-1-yl)-5-methylnicotinate typically involves the reaction of 6-methyl nicotinic acid with 4-ethylpiperazine in the presence of a suitable coupling agent. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the mixture is stirred at room temperature for several hours. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The process parameters, such as temperature, pressure, and reaction time, are optimized to maximize the efficiency of the synthesis. The final product is subjected to rigorous quality control measures to ensure its purity and compliance with industry standards .
化学反応の分析
Types of Reactions
Methyl6-(4-ethylpiperazin-1-yl)-5-methylnicotinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperazine ring can be substituted with different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
科学的研究の応用
Methyl6-(4-ethylpiperazin-1-yl)-5-methylnicotinate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and neuroprotective effects.
Industry: Utilized in the development of new materials and chemical processes
作用機序
The mechanism of action of Methyl6-(4-ethylpiperazin-1-yl)-5-methylnicotinate involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
類似化合物との比較
Similar Compounds
- Methyl6-(4-methylpiperazin-1-yl)-5-methylnicotinate
- Methyl6-(4-ethylpiperazin-1-yl)-5-ethylnicotinate
- Methyl6-(4-ethylpiperazin-1-yl)-5-methylnicotinamide
Uniqueness
Methyl6-(4-ethylpiperazin-1-yl)-5-methylnicotinate is unique due to its specific substitution pattern on the piperazine ring and the nicotinate structure. This unique structure may confer distinct biological activities and pharmacological properties compared to similar compounds .
特性
分子式 |
C14H21N3O2 |
|---|---|
分子量 |
263.34 g/mol |
IUPAC名 |
methyl 6-(4-ethylpiperazin-1-yl)-5-methylpyridine-3-carboxylate |
InChI |
InChI=1S/C14H21N3O2/c1-4-16-5-7-17(8-6-16)13-11(2)9-12(10-15-13)14(18)19-3/h9-10H,4-8H2,1-3H3 |
InChIキー |
HHYXZEIAUPJKNW-UHFFFAOYSA-N |
正規SMILES |
CCN1CCN(CC1)C2=NC=C(C=C2C)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


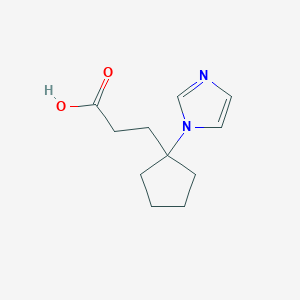

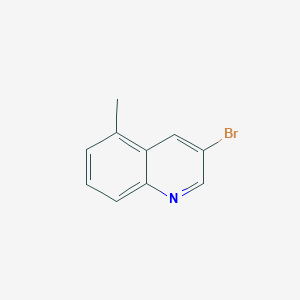


![8-Iodo-2-phenylimidazo[1,2-C]pyrimidin-5(6H)-one](/img/structure/B11790969.png)

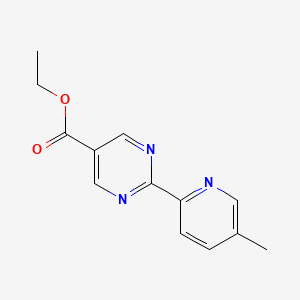
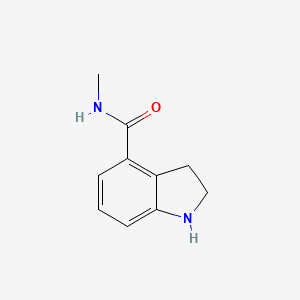


![2-Bromo-7-(4-methylpiperazin-1-yl)thiazolo[4,5-d]pyrimidin-5-amine](/img/structure/B11791012.png)
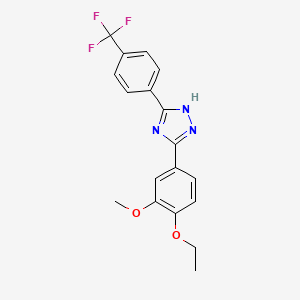
![2-amino-3-methyl-N-[[(2S)-1-methylpyrrolidin-2-yl]methyl]-N-propan-2-ylbutanamide](/img/structure/B11791019.png)
